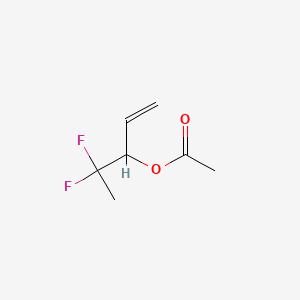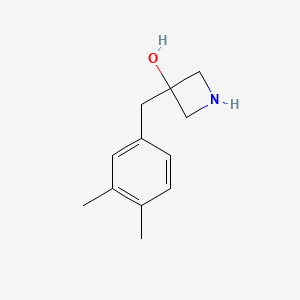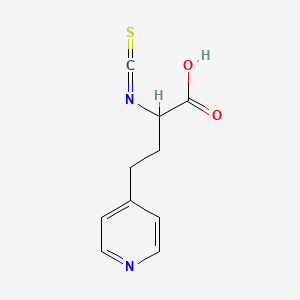
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid is an organic compound that features both an isothiocyanate group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid typically involves the reaction of 4-(pyridin-4-yl)butanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 4-(pyridin-4-yl)butanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) and at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from the reaction with compounds containing active hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biological molecules, potentially altering their function. The pyridine ring can also interact with biological targets, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyridin-4-yl)butanoic acid: Lacks the isothiocyanate group but shares the pyridine ring structure.
4-(Pyridin-2-yl)butanoic acid: Similar structure but with the pyridine ring attached at a different position.
Thiourea Derivatives: Formed from the reaction of isothiocyanates with amines.
Uniqueness
2-Isothiocyanato-4-(pyridin-4-yl)butanoic acid is unique due to the presence of both the isothiocyanate group and the pyridine ring. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
2-isothiocyanato-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c13-10(14)9(12-7-15)2-1-8-3-5-11-6-4-8/h3-6,9H,1-2H2,(H,13,14) |
InChI-Schlüssel |
BUCQELNUEIAGLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


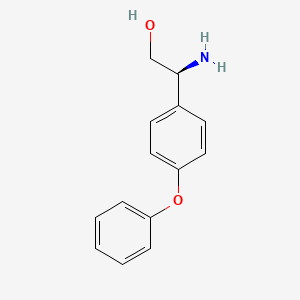

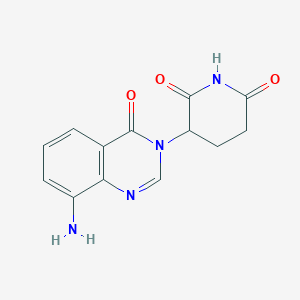
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
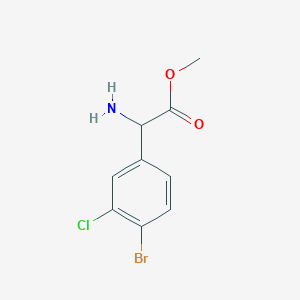
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
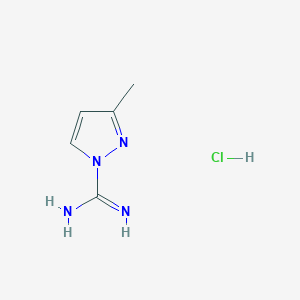
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
